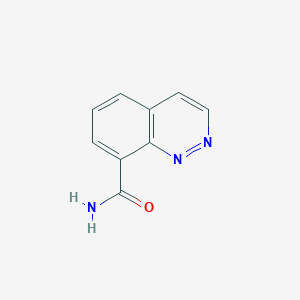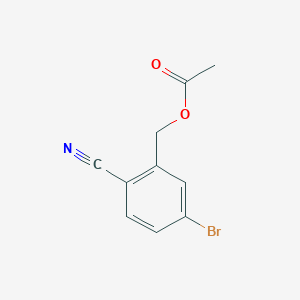
5-Bromo-2-cyanobenzyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyanobenzyl Acetate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzyl acetate, where the benzene ring is substituted with a bromine atom at the 5-position and a cyano group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanobenzyl Acetate typically involves the bromination of 2-cyanobenzyl acetate. One common method includes the use of bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, ensuring high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-cyanobenzyl Acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetate group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-cyanobenzyl acetate.
Reduction: 5-Bromo-2-aminobenzyl acetate.
Oxidation: 5-Bromo-2-cyanobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-cyanobenzyl Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-cyanobenzyl Acetate is primarily related to its ability to undergo various chemical transformations. The bromine and cyano groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or disrupt cellular processes by forming reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chlorobenzyl Acetate: Similar structure but with a chlorine atom instead of a cyano group.
2-Cyano-5-fluorobenzyl Acetate: Fluorine atom instead of bromine.
5-Bromo-2-nitrobenzyl Acetate: Nitro group instead of cyano.
Uniqueness
5-Bromo-2-cyanobenzyl Acetate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
(5-bromo-2-cyanophenyl)methyl acetate |
InChI |
InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-10(11)3-2-8(9)5-12/h2-4H,6H2,1H3 |
InChI-Schlüssel |
OFZSKJYIQMJKEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(C=CC(=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


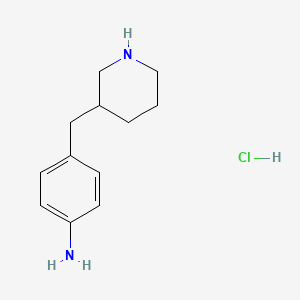
![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
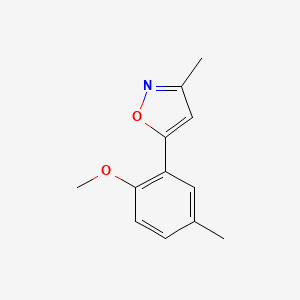
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
![2-(2,6-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15331441.png)
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)

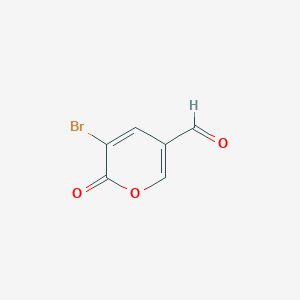
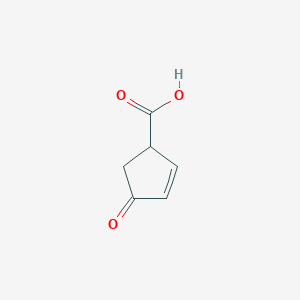
![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)
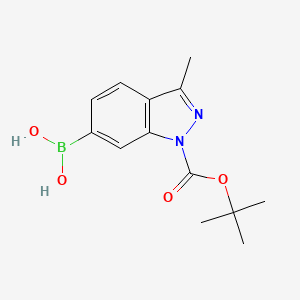

![2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15331485.png)
